molecular formula C10H7NO2 B097937 4-Cyanocinnamic acid CAS No. 16642-94-7

4-Cyanocinnamic acid

Cat. No. B097937
CAS RN: 16642-94-7
M. Wt: 173.17 g/mol
InChI Key: USVZQKYCNGNRBV-AATRIKPKSA-N
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Description

4-Cyanocinnamic acid is a chemical compound with the molecular formula C10H7NO2 .


Synthesis Analysis

The synthesis of 4-Cyanocinnamic acid and its derivatives has been a subject of interest in various studies . For instance, one study discussed the performance of a new matrix, 4-chloro-alpha-cyanocinnamic acid, in comparison to its well-established predecessor alpha-cyano-4-hydroxycinnamic acid .


Molecular Structure Analysis

The molecular structure of 4-Cyanocinnamic acid consists of a cyanophenyl group attached to an acrylic acid group .


Chemical Reactions Analysis

Several studies have explored the chemical reactions involving 4-Cyanocinnamic acid . For example, one study discussed the suppression of α-Cyano-4-hydroxycinnamic Acid matrix clusters and reduction of chemical noise in MALDI-TOF Mass Spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyanocinnamic acid have been discussed in various studies . For example, one study highlighted the importance of sample preparation for the analytical performance of rationally designed MALDI matrices .

Scientific Research Applications

Pharmacology: Aldose Reductase Inhibition

4-Cyanocinnamic acid has been identified as a scaffold for creating a library of novel multifunctional aldose reductase (ALR2) inhibitors . These inhibitors are crucial in managing diabetic complications by preventing the conversion of glucose to sorbitol, which can lead to cellular damage. One particular compound derived from 4-Cyanocinnamic acid showed high selectivity and potency as an ALR2 inhibitor and antioxidant, demonstrating potential as a therapeutic agent for diabetic complications.

Analytical Chemistry: MALDI-TOF Mass Spectrometry

In analytical chemistry, 4-Cyanocinnamic acid is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry . This application is essential for analyzing peptides and proteins, enhancing ionization efficiency, and improving the quality of the mass spectrometric analysis.

Material Science: Polyimide Aerogel Composite Films

The compound has found use in material science, particularly in the development of low-dielectric-constant polyimide aerogel composite films with low water uptake . These materials are valuable for various industrial applications, including insulation and structural components in electronics and aerospace engineering.

Biochemistry: Monocarboxylate Transporter Inhibition

4-Cyanocinnamic acid derivatives have been reported to act as potent inhibitors of monocarboxylate transporters 1 and 4 . These transporters are integral in cancer metabolism, and their inhibition can disrupt cancer cell glycolysis and oxidative phosphorylation, making these derivatives promising candidates for anticancer agents.

Organic Synthesis: Photocatalytic Reactions

Quantum dots derived from 4-Cyanocinnamic acid have been utilized as homogeneous catalysts in various photocatalytic organic reactions . These reactions are part of a broader effort to harness solar energy for chemical synthesis, showcasing the compound’s role in sustainable and green chemistry.

Industrial Uses: Matrix Substance for Peptide Analysis

Industrially, 4-Cyanocinnamic acid is a commonly used matrix for peptide analysis in MALDI-MS, aiding in the purification and simplification of peptide analysis processes . This application is critical for the pharmaceutical industry and research laboratories focusing on proteomics.

Mechanism of Action

Target of Action

4-Cyanocinnamic acid primarily targets aldose reductase (ALR2) . Aldose reductase is an enzyme involved in glucose metabolism, specifically the polyol pathway, and plays a significant role in diabetic complications . It also acts as a specific inhibitor of monocarboxylic acid transport , including lactate and pyruvate transport .

Mode of Action

4-Cyanocinnamic acid interacts with its targets by binding to ALR2 . This binding inhibits the activity of ALR2, leading to a decrease in the conversion of glucose to sorbitol . It also blocks the transport of monocarboxylic acids, including lactate and pyruvate .

Biochemical Pathways

The primary biochemical pathway affected by 4-Cyanocinnamic acid is the polyol pathway . In this pathway, glucose is converted to sorbitol by ALR2, and sorbitol is subsequently converted to fructose . Overproduction of sorbitol and depletion of NADPH cell stores can increase the susceptibility of cells to damage by reactive oxygen species (ROS) . The formation of fructose in the polyol pathway contributes to the glycation process .

Pharmacokinetics

The compound’s ability to inhibit alr2 and monocarboxylic acid transport suggests it may have good bioavailability .

Result of Action

The inhibition of ALR2 by 4-Cyanocinnamic acid leads to a reduction in the hyperglycemia-induced increase of ALR2 activity, sorbitol accumulation, and the generation of ROS . This can attenuate hyperglycemia-induced incidence of neural tube defects and death rate, and significantly improve the body weight and morphology of embryos . It also restores the expression of the paired box type 3 transcription factor (Pax3) .

Safety and Hazards

The safety and hazards associated with 4-Cyanocinnamic acid have been discussed in various resources . For instance, one resource provided a safety data sheet for α-Cyanocinnamic acid, which included information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

The future directions of research on 4-Cyanocinnamic acid and its derivatives have been discussed in various studies . For instance, one study suggested that 4-Cyanocinnamic acid could play a therapeutic role in renal fibrosis associated with chronic kidney disease .

properties

IUPAC Name

(E)-3-(4-cyanophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVZQKYCNGNRBV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277921
Record name (2E)-3-(4-Cyanophenyl)-2-propenoic acid
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanocinnamic acid

CAS RN

16642-94-7, 18664-39-6
Record name (2E)-3-(4-Cyanophenyl)-2-propenoic acid
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Record name 18664-39-6
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Record name (2E)-3-(4-Cyanophenyl)-2-propenoic acid
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Record name p-cyanocinnamic acid
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Record name (2E)-3-(4-cyanophenyl)prop-2-enoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A Heck reaction of 4-bromobenzonitrile and acrylic acid gave 4-cyanocinnamic acid. The acid was reduced to the corresponding alcohol with ethyl chloroformate and then sodium borohydride. Yield 78.6%
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

0.2mol of p-cyanobenzaldehyde and 0.3mol of malonic acid were dissolved in 80ml of pyridine at room temperature, and 30 drops of piperidine were added thereto. The mixture was heated and stirred for 4 hours at about 100° C. After the reaction, the solution was poured slowly into dilute hydrochloric acid (250ml hydrochloric acid/250g water). Then, the resulting white precipitate was separated by filtering and washed with dilute hydrochloric acid and water, and was recrystallized by use of glacial acetic acid to obtain p-cyanocinnamic acid. 0.3mol of thionyl chloride was added to 0.1mol of the p-cyanocinnamic acid and the mixture was heated and stirred at about 80° C for 3 hours. An excess thionyl chloride was then removed under reduced pressure to obtain p-cyanocinnamic acid chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the crystal structure of 4-cyanocinnamic acid influence its photochemical reactivity?

A1: While not directly addressed in the provided abstracts, research suggests that 4-cyanocinnamic acid can undergo [2+2] topochemical cycloadditions upon exposure to UV light. [, ] This reactivity is heavily dependent on the crystal packing arrangement of the molecules. The specific arrangement of molecules within the crystal lattice dictates the spatial proximity and orientation of the reactive double bonds, directly influencing the likelihood of a successful cycloaddition reaction.

Q2: Are there differences in the photochemical behavior of 3-cyanocinnamic acid and 4-cyanocinnamic acid?

A2: Yes, research indicates a difference in the photochemical reactivity between 3-cyanocinnamic acid and 4-cyanocinnamic acid. [] This difference is attributed to the varying degrees of molecular motion allowed within their respective crystal structures. Interestingly, 3-cyanocinnamic acid, typically unreactive at room temperature, can become reactive upon heating to 130°C. This suggests that the heat provides the energy needed to overcome the packing restrictions within the crystal, allowing for molecular movement and facilitating the [2+2] cycloaddition reaction.

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